molecular formula C5H3ClF2N2 B1430819 4-Chloro-6-(difluoromethyl)pyrimidine CAS No. 1261737-05-6

4-Chloro-6-(difluoromethyl)pyrimidine

Cat. No.: B1430819
CAS No.: 1261737-05-6
M. Wt: 164.54 g/mol
InChI Key: BCHVKKJYBOONJO-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3ClF2N2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a difluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidine typically involves the chlorination of 6-(difluoromethyl)pyrimidine. One common method includes the reaction of 6-(difluoromethyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C5H3F2N2+SOCl2C5H3ClF2N2+SO2+HCl\text{C5H3F2N2} + \text{SOCl2} \rightarrow \text{C5H3ClF2N2} + \text{SO2} + \text{HCl} C5H3F2N2+SOCl2→C5H3ClF2N2+SO2+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of difluoromethyl ketones.

    Reduction: Formation of difluoromethyl alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-6-(difluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine have been synthesized that exhibit selective inhibition against cancer cell lines. One study noted that certain trifluoromethyl pyrimidine derivatives demonstrated promising anticancer activities against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 µg/ml, although their efficacy was lower than that of established drugs like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for the development of anti-inflammatory drugs. The IC50 values for certain derivatives were reported to be comparable to celecoxib, a standard anti-inflammatory medication .

Agrochemical Applications

In the field of agrochemicals, this compound is explored for its potential in crop protection.

Insecticidal Activity

Research indicates that some pyrimidine derivatives exhibit insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. These compounds were evaluated for their effectiveness at concentrations of 500 µg/ml, showing moderate activity compared to existing insecticides .

Fungicidal Activity

The antifungal activity of pyrimidine derivatives has also been documented, with certain compounds demonstrating effectiveness against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in developing new fungicides .

Case Studies and Research Findings

Several case studies provide insights into the effectiveness and versatility of this compound:

StudyApplicationFindings
Study on Anticancer Activity AnticancerSome derivatives showed selective cytotoxicity against various cancer cell lines at low concentrations.
Anti-inflammatory Research Anti-inflammatoryCompounds demonstrated COX-2 inhibition comparable to celecoxib with low IC50 values.
Agrochemical Evaluation Insecticide/FungicideModerate insecticidal activity was observed against specific pests; antifungal efficacy was noted against common agricultural pathogens.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 4-Chloro-2-(difluoromethyl)pyrimidine
  • 4-Chloro-5-(difluoromethyl)pyrimidine
  • 4-Chloro-6-(trifluoromethyl)pyrimidine

Comparison: 4-Chloro-6-(difluoromethyl)pyrimidine is unique due to the specific positioning of the chlorine and difluoromethyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Biological Activity

4-Chloro-6-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by the presence of a chloro and difluoromethyl group, enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, resulting in physiological effects. The difluoromethyl group enhances the compound's stability and lipophilicity, facilitating its binding to nucleophilic sites on target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrimidine ring can significantly influence the compound's biological efficacy. For instance, variations in substituents at different positions on the pyrimidine ring can alter binding affinity and potency against specific targets. A notable study demonstrated that certain substitutions could enhance anti-inflammatory and antimicrobial activities .

Compound Substituent Biological Activity IC50 (μM)
This compoundChloroAnti-inflammatory0.04
Compound 13PhenylAntimalarial11.7
Compound 5MethylAnticancer0.0227

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains such as E. coli and S. aureus, as well as antifungal effects against pathogens like A. flavus and A. niger. The presence of electron-withdrawing groups like chloro enhances these activities.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, certain pyrimidines demonstrated substantial inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Antimalarial Activity

In the context of antimalarial research, derivatives of pyrimidines have shown promising results against Plasmodium falciparum. A related compound demonstrated a reduction in parasitemia by 96% in a mouse model when administered at a specific dosage . This suggests that modifications to the pyrimidine scaffold can lead to improved antimalarial profiles.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several pyrimidine derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with difluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anti-inflammatory Studies : In vivo experiments using carrageenan-induced paw edema models showed that certain pyrimidine derivatives significantly reduced inflammation markers compared to control groups, highlighting their potential as therapeutic agents for inflammatory diseases .
  • Antimalarial Optimization : Research focused on optimizing pyrimidine derivatives for antimalarial activity revealed that specific structural modifications could lead to compounds with better pharmacokinetic profiles and efficacy in animal models .

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVKKJYBOONJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261737-05-6
Record name 4-chloro-6-(difluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-(Difluoromethyl)-4(1H)-pyrimidinone (0.50 g, 3.42 mmol) was treated with triethylamine (0.477 mL, 3.42 mmol) and phosphorus oxychloride (1.595 mL, 17.11 mmol) and the resulting mixture was heated under reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, evaporated under reduced pressure and the residue was poured into 2M aqueous hydrochloric acid solution (5 mL). This solution was extracted with DCM (×2). The DCM layers were combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (117 mg);
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.477 mL
Type
reactant
Reaction Step One
Quantity
1.595 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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